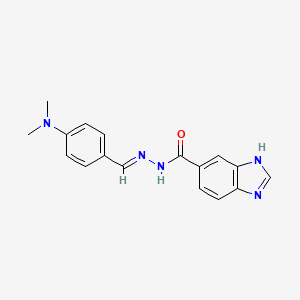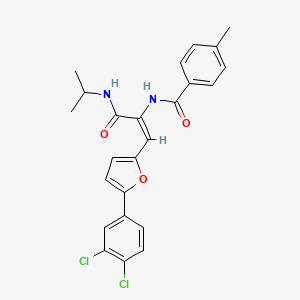
1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of a hydroxyethyl group at the 5th position, a methyl group at the 4th position, and a keto group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyethylamine with 4-methyl-6-oxopyrimidine-5-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a dihydropyrimidine derivative.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,6-Dihydro-5-(2-carboxyethyl)-4-methyl-6-oxopyrimidine.
Reduction: Formation of 1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-hydroxypyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl and keto groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: Another heterocyclic compound with a similar hydroxyethyl group but a different ring structure.
4-Methyl-5-thiazoleethanol: Similar in having a hydroxyethyl group and a methyl group but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its pyrimidine ring structure is particularly important in medicinal chemistry, as it is a common scaffold in many biologically active compounds.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(2-3-10)7(11)9-4-8-5/h4,10H,2-3H2,1H3,(H,8,9,11) |
Clé InChI |
OFMQXFQJWNNCQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC=N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)




![5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11974289.png)
![2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974291.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974301.png)
![ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974309.png)

![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974348.png)
